Guanidine hydrochloride is a widely utilized compound in both chemical synthesis and biochemical research. It serves as a versatile precursor for the synthesis of nitrogen-containing heterocycles, including key pharmaceutical intermediates for sulfa drugs and folic acid [REFS-1, REFS-2]. In biophysics, it is a canonical chaotropic agent and strong protein denaturant, routinely used to study protein folding and unfolding pathways [2]. Guanidine-13C hydrochloride provides the same fundamental chemical properties but incorporates a stable isotopic label, enabling precise tracking and quantification in advanced analytical applications.
Substituting Guanidine-13C hydrochloride with its unlabeled counterpart is not viable for its primary applications, as the 13C isotope is the key functional feature. Unlabeled guanidine hydrochloride is analytically silent in 13C NMR and indistinguishable from endogenous carbon signals in mass spectrometry, making it unsuitable for isotope-based tracing, quantitative NMR (qNMR), or drug metabolism studies that rely on a unique mass signature . Furthermore, while urea is another common denaturant, it is not a direct substitute for mechanistic studies. Research shows urea and guanidinium denature proteins via distinct mechanisms; urea interacts directly with the peptide backbone through hydrogen bonding, whereas guanidinium's effect is different, making the choice of denaturant critical for accurately interpreting folding pathways [1].
Guanidine hydrochloride is a documented starting material for pharmaceuticals such as sulfadiazine and folic acid . Using the 13C-labeled form is the required pathway for producing the corresponding isotopically labeled Active Pharmaceutical Ingredients (APIs). These labeled APIs are critical for modern drug metabolism and pharmacokinetic (DMPK) studies, where the predictable M+1 mass shift from the 13C label allows the parent drug and all its metabolites to be unambiguously tracked by mass spectrometry without interference from endogenous, isobaric compounds .
| Evidence Dimension | Traceability in Biological Matrix |
| Target Compound Data | Provides a clean M+1 signal for parent drug and all metabolites, enabling absolute quantification and pathway elucidation. |
| Comparator Or Baseline | Unlabeled Guanidine Hydrochloride as precursor: Yields an unlabeled API (M signal) which is often obscured by or indistinguishable from endogenous background ions in mass spectrometry. |
| Quantified Difference | Enables signal-to-noise improvement by orders of magnitude, moving detection from ambiguous to definitive. |
| Conditions | LC-MS based drug metabolism and pharmacokinetic (DMPK) assays in complex biological samples (plasma, tissue homogenates). |
For pharmaceutical development, this compound is a necessary precursor to create the traceable labeled drugs required for regulatory ADME studies.
While both guanidinium and urea are effective protein denaturants, they operate via different mechanisms. NMR-based hydrogen-deuterium exchange experiments on a model peptide showed that urea directly H-bonds to the peptide group, inhibiting base-catalyzed exchange. In contrast, guanidinium chloride slows the exchange to only a minor degree, indicating it does not H-bond in the same manner [1]. Using Guanidine-13C hydrochloride allows researchers to specifically monitor the chemical environment and interactions of the guanidinium ion itself via 13C NMR during titration, providing data on its binding and mode of action that is unobtainable with unlabeled compound or with urea [2].
| Evidence Dimension | Interaction with Peptide Group (via H-D Exchange) |
| Target Compound Data | Guanidinium shows only a minor effect on peptide hydrogen exchange rates, inconsistent with direct H-bonding. |
| Comparator Or Baseline | Urea significantly inhibits base-catalyzed exchange and accelerates acid-catalyzed exchange, consistent with direct H-bonding to the peptide group. |
| Quantified Difference | Mechanistically distinct modes of action, making them non-interchangeable for studies of denaturation pathways. |
| Conditions | NMR-based hydrogen-deuterium exchange measurements on a dialanine model peptide in aqueous solution. |
This enables researchers to accurately dissect protein folding mechanisms, justifying the procurement of Guanidine-13C hydrochloride over the cheaper, unlabeled version or the mechanistically different urea.
The guanidinium cation is a crucial recognition motif in biology, mimicked by arginine side chains. Guanidine-13C hydrochloride allows for direct observation of the free cation's interaction with biological targets using 13C NMR. For example, in studies of guanidine-sensing RNA riboswitches, the 13C signal provides a direct, unambiguous probe of ligand binding [1]. This is a distinct advantage over using unlabeled guanidine, where detection is indirect, or using 13C-labeled arginine, which reports on the covalently attached side chain within a larger molecule, not the binding of the free cation itself [2].
| Evidence Dimension | NMR Signal Specificity |
| Target Compound Data | Provides a single, sharp 13C resonance at ~160 ppm that directly reports on the binding and chemical environment of the free guanidinium cation. |
| Comparator Or Baseline | Unlabeled Guanidine Hydrochloride: No specific 13C signal. Comparator 13C-Arginine: Reports on the guanidinium group within the context of the entire arginine molecule, not the free cation. |
| Quantified Difference | Allows direct, background-free detection of free ligand binding, which is impossible with the unlabeled version. |
| Conditions | Solution NMR spectroscopy of biomolecules (e.g., RNA, proteins) titrated with the ligand. |
This compound is the correct choice for quantitatively studying the binding of the free guanidinium ion, a key interaction in various biological systems, without confounding signals.
Use as a key starting material in multi-step organic synthesis to introduce a 13C label into guanidine-containing drugs or heterocyclic compounds. The resulting labeled products are essential for quantitative mass spectrometry-based ADME/Tox studies in pharmaceutical R&D .
Employ as a labeled chaotropic agent in protein denaturation experiments monitored by 13C NMR. This allows for direct observation of the denaturant's interaction with the protein, providing data to distinguish its mechanism from other denaturants like urea and to build more accurate protein folding models [1].
Utilize as a specific, labeled ligand to study the binding of the guanidinium cation to biological receptors such as proteins or RNA riboswitches. The clean 13C signal allows for precise measurement of binding affinities (Kd) and for use in fragment-based screening campaigns where changes in the 13C chemical shift or line width indicate binding to a target [2].
Irritant